molecular formula C18H19N3O3 B4087657 1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4087657
M. Wt: 325.4 g/mol
InChI Key: UJBSOWZKVPHQLZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. Additionally, this compound has been found to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to modulate the NMDA receptor, which is involved in a wide range of physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective NMDA receptor antagonists.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-4-3-9-19-17(12)20-18(23)13-10-16(22)21(11-13)14-5-7-15(24-2)8-6-14/h3-9,13H,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBSOWZKVPHQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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